2-Aminobenzothiazole

Description

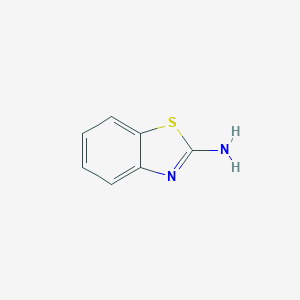

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2S/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHGULLIUJBCTEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2S | |

| Record name | 2-AMINOBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19757 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1024467 | |

| Record name | 2-Aminobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-aminobenzothiazole is an odorless gray to white powder. (NTP, 1992), Gray to white odorless solid; [CAMEO] Off-white crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 2-AMINOBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19757 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Aminobenzothiazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3065 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes (NTP, 1992) | |

| Record name | 2-AMINOBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19757 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), SLIGHTLY SOL IN WATER, SOL IN ALCOHOL, ETHER, CHLOROFORM | |

| Record name | 2-AMINOBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19757 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-AMINOBENZOTHIAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2741 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.5 (NTP, 1992) - Less dense than water; will float | |

| Record name | 2-AMINOBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19757 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.000112 [mmHg] | |

| Record name | 2-Aminobenzothiazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3065 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

PLATES FROM WATER, LEAFLETS FROM WATER | |

CAS No. |

136-95-8 | |

| Record name | 2-AMINOBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19757 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Aminobenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminobenzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-AMINOBENZOTHIAZOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4670 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Benzothiazolamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Aminobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzothiazol-2-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.790 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINOBENZOTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08K5TLY3EQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-AMINOBENZOTHIAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2741 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

270 °F (NTP, 1992), 132 °C | |

| Record name | 2-AMINOBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19757 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-AMINOBENZOTHIAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2741 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Structural Analysis and Characterization of 2-Aminobenzothiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminobenzothiazole is a heterocyclic aromatic organic compound that serves as a crucial scaffold in medicinal chemistry. Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. A thorough understanding of the structural and physicochemical characteristics of the this compound core is paramount for the rational design and development of novel therapeutic agents. This technical guide provides an in-depth analysis of this compound, detailing its structural features through various analytical techniques and outlining comprehensive experimental protocols for its characterization.

Physicochemical Properties

This compound is a solid at room temperature with a melting point in the range of 126–129 °C[1][2][3]. It is sparingly soluble in water but shows good solubility in organic solvents such as alcohols and chloroform.

Spectroscopic and Structural Characterization

A multi-faceted approach employing various spectroscopic and analytical techniques is essential for the unambiguous structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of its constituent atoms.

¹H NMR and ¹³C NMR Data

| ¹H NMR (DMSO-d₆) | ¹³C NMR (DMSO-d₆) |

| Chemical Shift (δ, ppm) | Assignment |

| 7.10 - 7.40 (m) | Aromatic Protons |

| 7.72 (s) | Aromatic Proton |

| 7.96 (s) | Aromatic Proton |

| 8.49 (s) | -NH₂ |

Note: Specific chemical shifts can vary slightly depending on the solvent and concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is utilized to identify the functional groups present in this compound based on their characteristic vibrational frequencies.

Key FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3344 - 3394 | N-H Stretching (asymmetric and symmetric) | Primary Amine (-NH₂) |

| 3025 - 3071 | C-H Stretching | Aromatic Ring |

| 1630 - 1641 | C=N Stretching | Thiazole Ring |

| 1536 | C=N Stretching | Aromatic Ring |

| 1448 | C-C Stretching | Aromatic Ring |

| 690 | C-S Stretching | Thiazole Ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the this compound molecule.

UV-Vis Absorption Data

| Wavelength (λmax, nm) | Solvent | Electronic Transition |

| ~345 | 1-methyl-2-pyrrolidinone | n → π |

| 261 - 262 | Ethanol | π → π (Benzene Ring) |

| 222 | Ethanol | π → π |

| 205 - 208 | Ethanol | π → π |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.

Mass Spectrometry Data

| Technique | Ion | m/z (mass-to-charge ratio) |

| Electrospray Ionization (ESI) | [M+H]⁺ | 151.03 |

Single-Crystal X-ray Diffraction

X-ray crystallography provides the definitive three-dimensional structure of this compound in the solid state, including precise bond lengths and angles. As confirmed by this technique, the molecule is planar and exists in the amine tautomeric form[2].

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to evaluate the thermal stability and phase behavior of this compound.

Thermal Analysis Data

| Technique | Parameter | Value | Conditions |

| DSC | Melting Point | 126-129 °C | Heating ramp |

| TGA | Onset of Decomposition | > 250 °C | Inert Atmosphere |

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accuracy in the characterization of this compound.

Protocol 1: NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer.

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Use an appropriate number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

-

A longer acquisition time and a greater number of scans will be necessary compared to ¹H NMR.

-

-

Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to an internal standard (e.g., TMS at 0 ppm).

Protocol 2: FTIR Spectroscopic Analysis

-

Sample Preparation (ATR Method):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Place a small amount of powdered this compound onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Protocol 3: UV-Vis Spectroscopic Analysis

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent (e.g., ethanol or methanol).

-

Perform serial dilutions to obtain a series of solutions with concentrations that fall within the linear range of the spectrophotometer.

-

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a cuvette with the solvent to be used as a blank.

-

Record a baseline correction with the blank in both the sample and reference beams.

-

Measure the absorbance of each of the prepared solutions from low to high concentration over a specified wavelength range (e.g., 200-800 nm).

-

-

Data Processing: Plot the absorbance at the wavelength of maximum absorption (λmax) against concentration to generate a calibration curve.

Protocol 4: Mass Spectrometric Analysis

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) compatible with the ionization source.

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition:

-

Infuse the sample solution into the ion source at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode over a relevant m/z range.

-

For structural confirmation, perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain fragmentation data.

-

-

Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Protocol 5: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of this compound of suitable size and quality (typically 0.1-0.3 mm in all dimensions) by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion.

-

Instrumentation: Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.

-

Data Collection:

-

Mount a suitable crystal on the goniometer head.

-

Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.

-

-

Structure Solution and Refinement:

-

Process the raw diffraction data to obtain integrated intensities.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.

-

Protocol 6: Thermal Analysis (TGA/DSC)

-

Sample Preparation: Accurately weigh a small amount of this compound (typically 2-10 mg) into an appropriate TGA or DSC pan (e.g., aluminum or alumina).

-

Instrumentation: Use a simultaneous thermal analyzer (STA) or separate TGA and DSC instruments.

-

Data Acquisition:

-

Place the sample pan and an empty reference pan into the instrument.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.

-

-

Data Processing: Analyze the TGA curve to determine the onset of decomposition and the DSC curve to identify melting endotherms and other thermal events.

Biological Significance and Signaling Pathways

Derivatives of this compound have been extensively investigated as inhibitors of various protein kinases, playing a crucial role in cancer therapy. One of the most significant targets is the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in many human cancers. Inhibition of this pathway can suppress tumor growth and proliferation.

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound derivatives.

Experimental and Analytical Workflow

The comprehensive characterization of this compound follows a logical workflow, integrating various analytical techniques to build a complete structural and physicochemical profile.

Caption: A typical workflow for the structural analysis and characterization of this compound.

Conclusion

This technical guide has provided a detailed overview of the structural analysis and characterization of this compound, a molecule of significant interest in medicinal chemistry. By employing a combination of spectroscopic, crystallographic, and thermal analysis techniques, a comprehensive understanding of its physicochemical properties can be achieved. The provided experimental protocols and workflows serve as a valuable resource for researchers in the field, facilitating the consistent and accurate characterization of this important heterocyclic scaffold and its derivatives in the pursuit of novel drug discovery.

References

physicochemical properties of 2-aminobenzothiazole

An In-Depth Technical Guide to the Physicochemical Properties of 2-Aminobenzothiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic aromatic amine that serves as a foundational scaffold in medicinal chemistry and materials science. Its derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, largely owing to the versatile reactivity of the amino group and the benzothiazole ring system. Understanding the core physicochemical properties of this parent molecule is critical for the rational design of new derivatives, formulation development, and predicting its behavior in biological systems. This guide provides a detailed overview of the key , outlines standard experimental protocols for their determination, and illustrates relevant workflows and biological interaction concepts.

Core Physicochemical Properties

The fundamental properties of this compound dictate its behavior, from solubility in laboratory solvents to its potential interactions with biological targets. These properties are summarized below.

Data Presentation: Summary of Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆N₂S | [1][2] |

| Molecular Weight | 150.20 g/mol | [1][2] |

| CAS Number | 136-95-8 | [1] |

| Appearance | White to beige or grayish powder/flakes | |

| Melting Point | 126 - 129 °C | |

| Boiling Point | 190-195 °C (at 0.05 Torr) | |

| pKa | 4.48 (at 20°C) | |

| Water Solubility | < 0.1 g/100 mL (at 19 °C) | |

| Solubility (Organic) | Freely soluble in alcohol, chloroform, and diethyl ether. |

Experimental Protocols for Property Determination

Accurate determination of physicochemical properties relies on standardized and validated experimental methodologies. The following sections detail common protocols for key parameters of this compound.

Melting Point Determination

The melting point is a crucial indicator of purity. For a crystalline solid like this compound, a sharp melting range (typically 0.5-1.0°C) signifies high purity.

Methodology: Capillary Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.

-

Apparatus: The capillary tube is placed in a melting point apparatus (such as a Mel-Temp or Thiele tube) alongside a calibrated thermometer.

-

Heating: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point.

Boiling Point Determination

Due to the high boiling point of this compound, determination is typically performed under reduced pressure to prevent decomposition. The micro-boiling point method is suitable when only small sample quantities are available.

Methodology: Micro-Boiling Point (Thiele Tube Method)

-

Sample Preparation: A few drops of the liquid sample are placed into a small test tube (e.g., 6 x 50 mm). A small, inverted capillary tube (sealed at one end) is placed inside the test tube to act as a boiling stone.

-

Apparatus: The test tube is attached to a thermometer and placed in a Thiele tube or an oil bath.

-

Heating: The heating bath is gradually heated. Air trapped in the inverted capillary will slowly bubble out.

-

Observation: When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube. The heat source is then removed. The temperature at which the bubble stream ceases and the liquid just begins to re-enter the capillary is recorded as the boiling point.

Solubility Determination

Solubility is a critical parameter for drug development, affecting absorption and bioavailability. The OECD Guideline for the Testing of Chemicals (OECD 105) provides standard methods.

Methodology: Flask Method (for solubilities > 10⁻² g/L)

-

Equilibration: An excess amount of this compound is added to a known volume of the solvent (e.g., water) in a flask.

-

Agitation: The mixture is agitated at a constant temperature (e.g., 20 ± 0.5 °C) for a sufficient time to reach equilibrium (saturation). This may require preliminary tests to determine the necessary time.

-

Phase Separation: The saturated solution is separated from the undissolved solid by centrifugation or filtration.

-

Quantification: The concentration of this compound in the clear supernatant/filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

pKa Determination

The pKa value indicates the strength of an acid or base and is vital for predicting the ionization state of a molecule at a given pH, which influences its solubility, permeability, and receptor binding.

Methodology: Potentiometric Titration

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent (often a co-solvent system for poorly soluble compounds) to a known concentration (e.g., 1 mM). The ionic strength of the solution is kept constant with an electrolyte like KCl.

-

Calibration: A pH meter and electrode are calibrated using standard buffers (e.g., pH 4, 7, and 10).

-

Titration: The solution is made acidic (e.g., to pH 1.8-2.0) with a standard acid (e.g., 0.1 M HCl). A standard base (e.g., 0.1 M NaOH) is then added in small, precise increments.

-

Data Analysis: The pH of the solution is recorded after each addition of titrant. The data is plotted as pH versus the volume of titrant added. The inflection point of the resulting titration curve corresponds to the pKa. Multiple titrations are performed to ensure accuracy.

Synthesis and Characterization Workflow

The synthesis of this compound and its derivatives is a cornerstone of many research programs. A typical experimental workflow involves synthesis, purification, and comprehensive characterization to confirm the structure and purity of the final product.

General Synthesis of this compound

A common and classical method involves the oxidative cyclization of an aniline derivative with a thiocyanate salt in the presence of bromine.

Protocol: From Aniline and Ammonium Thiocyanate

-

Reaction Setup: Equimolar amounts of aniline and ammonium thiocyanate are dissolved in a solvent such as glacial acetic acid or ethanol.

-

Oxidative Cyclization: A solution of bromine in the same solvent is added dropwise to the mixture while stirring, often at a controlled temperature. The reaction proceeds via the formation of a phenylthiourea intermediate, which then cyclizes.

-

Work-up: The resulting precipitate is filtered and may be redissolved in hot water. The solution is then neutralized or made basic (e.g., with sodium bicarbonate) to precipitate the this compound free base.

-

Purification: The crude product is isolated by filtration, washed with water, and dried. Recrystallization from a suitable solvent like ethanol is performed to obtain the pure compound.

Structural Characterization

The identity and purity of synthesized this compound are confirmed using a suite of spectroscopic techniques.

-

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups. Characteristic peaks for this compound include N-H stretching vibrations for the primary amine (around 3100-3400 cm⁻¹) and C=N stretching of the thiazole ring (around 1630 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure.

-

¹H NMR: The aromatic protons on the benzene ring typically appear as a multiplet in the δ 7.1-7.6 ppm region. The amine (-NH₂) protons show a characteristic signal that can be exchanged with D₂O.

-

¹³C NMR: Shows distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

-

-

Mass Spectrometry (MS): Determines the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

Visualizations of Workflows and Biological Interactions

The following diagrams illustrate key processes and concepts relevant to the study and application of this compound.

Biological Relevance and Signaling Pathways

While this compound itself is primarily a building block, its derivatives are potent modulators of various biological pathways, particularly in oncology. A significant number of these derivatives function as kinase inhibitors.

Kinase Inhibition: Kinases are enzymes that catalyze the transfer of a phosphate group from ATP to a substrate protein, a process called phosphorylation. This process is a fundamental mechanism for signal transduction, controlling cell growth, proliferation, and survival. In many cancers, kinases in pathways like the PI3K/AKT/mTOR pathway are overactive.

Derivatives of this compound have been designed to bind to the ATP-binding pocket or allosteric sites of specific kinases (e.g., PI3K, RAF, MET, CDK2), preventing the phosphorylation of their target substrates. This inhibition blocks the downstream signaling cascade, ultimately leading to a reduction in tumor cell proliferation and survival. The this compound scaffold serves as a "privileged structure," providing a robust framework that can be chemically modified to achieve high affinity and selectivity for different kinase targets.

References

The Synthesis and Discovery of 2-Aminobenzothiazole: A Privileged Scaffold in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminobenzothiazole core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds. This technical guide provides a comprehensive overview of the synthesis, discovery, and therapeutic applications of this compound and its derivatives. We delve into the seminal synthetic methodologies, from the classical Hugerschoff reaction to modern catalytic approaches, offering detailed experimental protocols for key transformations. The document further explores the discovery of this compound's diverse pharmacological potential, with a particular focus on its role in anticancer drug development through the modulation of critical signaling pathways such as the PI3K/Akt/mTOR cascade. Quantitative structure-activity relationship (QSAR) data for anticancer and antimicrobial activities are summarized in structured tables to facilitate comparison and guide future drug design efforts. This guide is intended to be a valuable resource for researchers and professionals engaged in the field of drug discovery and development, providing both foundational knowledge and practical experimental details.

Introduction: The Significance of the this compound Scaffold

The benzothiazole moiety, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a prominent feature in numerous pharmacologically active molecules.[1] Among its derivatives, this compound stands out for its synthetic accessibility and the diverse biological activities exhibited by its analogues.[2] The presence of the amino group at the 2-position provides a crucial handle for synthetic modification, allowing for the facile introduction of various pharmacophores to modulate biological activity, solubility, and other pharmacokinetic properties.[3]

The discovery of the biological potential of this compound derivatives dates back to the mid-20th century, with initial investigations into their muscle relaxant properties.[4] Since then, the scaffold has been incorporated into compounds demonstrating a broad spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[5] This versatility has cemented the this compound core as a privileged structure in the design and discovery of novel therapeutic agents.

Synthesis of this compound: Key Methodologies

The construction of the this compound ring system can be achieved through several synthetic routes. This section details the most prominent methods, providing both historical context and modern advancements.

The Hugerschoff Synthesis

The Hugerschoff reaction, first reported in 1901, is a classical and widely utilized method for the synthesis of 2-aminobenzothiazoles. The reaction involves the oxidative cyclization of arylthioureas using bromine in an acidic medium.

Caption: Hugerschoff reaction mechanism.

Synthesis from Anilines and Thiocyanate

A common and practical approach involves the reaction of an aniline with a thiocyanate salt (e.g., ammonium thiocyanate or potassium thiocyanate) in the presence of an oxidizing agent like bromine. This method allows for the in situ formation of the arylthiourea intermediate, which then undergoes cyclization.

Modern Catalytic Methods

In recent years, more efficient and environmentally benign methods employing metal catalysis have been developed. Copper-catalyzed tandem reactions of 2-iodoanilines with isothiocyanates have emerged as a powerful tool for the synthesis of 2-aminobenzothiazoles under mild conditions. These methods often offer broader substrate scope and higher yields compared to classical approaches.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound and a representative derivative.

Synthesis of 6-methoxy-2-aminobenzothiazole (A1) via Thiocyanation of p-Anisidine

Materials:

-

p-Anisidine (p-methoxyaniline)

-

Ammonium thiocyanate

-

Glacial acetic acid

-

Bromine

Procedure:

-

Dissolve p-anisidine (10.6 g, 0.085 mol) in glacial acetic acid (40 mL).

-

In a separate flask, dissolve ammonium thiocyanate (23.4 g, 0.308 mol) in glacial acetic acid (75 mL).

-

Add the p-anisidine solution to the ammonium thiocyanate solution.

-

Cool the mixture to 0°C in an ice bath with constant stirring.

-

Prepare a solution of bromine (6.5 mL) in glacial acetic acid (30 mL).

-

Add the bromine solution dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0°C.

-

Continue stirring for an additional 2 hours at room temperature.

-

Pour the reaction mixture into ice water (500 mL) and neutralize with a saturated sodium bicarbonate solution.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from ethanol to afford pure 6-methoxy-2-aminobenzothiazole.

Synthesis of N-(1,3-Benzothiazol-2-yl)-2-chloroacetamide (Intermediate P1)

Materials:

-

This compound

-

Chloroacetyl chloride

-

Acetone

-

Triethylamine

Procedure:

-

Dissolve this compound (1.50 g, 10 mmol) in acetone (50 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add chloroacetyl chloride (0.87 mL, 11 mmol) to the stirred solution.

-

Add triethylamine (1.53 mL, 11 mmol) dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature overnight.

-

Pour the reaction mixture into ice water (100 mL).

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield N-(1,3-benzothiazol-2-yl)-2-chloroacetamide.

Caption: General experimental workflow.

Discovery and Biological Applications

The this compound scaffold is a versatile platform for the development of therapeutic agents with a wide range of biological activities.

Anticancer Activity

A significant body of research has focused on the anticancer properties of this compound derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines, including those of the breast, lung, and colon.

Table 1: Anticancer Activity of Selected this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| OMS5 | A549 (Lung) | 61.03 | |

| OMS5 | MCF-7 (Breast) | 35.15 | |

| OMS14 | A549 (Lung) | 26.09 | |

| OMS14 | MCF-7 (Breast) | 22.13 | |

| Compound 13 | HCT116 (Colon) | 6.43 ± 0.72 | |

| Compound 13 | A549 (Lung) | 9.62 ± 1.14 | |

| Compound 20 | HepG2 (Liver) | 9.99 | |

| Compound 20 | HCT-116 (Colon) | 7.44 | |

| Compound 20 | MCF-7 (Breast) | 8.27 | |

| Compound 24 | C6 (Glioma) | 4.63 ± 0.85 | |

| Compound 24 | A549 (Lung) | 39.33 ± 4.04 | |

| Compound 25 | MKN-45 (Gastric) | 0.01 ± 0.003 | |

| Compound 25 | H460 (Lung) | 0.18 ± 0.02 | |

| Compound 8i | MCF7 (Breast) | 6.34 | |

| Compound 8m | MCF7 (Breast) | 8.30 |

One of the key mechanisms underlying the anticancer effects of these compounds is the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival.

Caption: PI3K/Akt/mTOR signaling pathway.

Antimicrobial Activity

Derivatives of this compound have also demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi. Their mechanism of action can vary, but often involves the disruption of essential cellular processes in the microorganism.

Table 2: Antimicrobial Activity of Selected this compound Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Compound 1n | Candida albicans | 4-8 | |

| Compound 1o | Candida albicans | 4-8 | |

| Compound 2d | Enterococcus faecalis | 8 | |

| Compound 2d | Staphylococcus aureus | 8 | |

| Triazole derivative | Gram (+) and Gram (-) bacteria | 3.12 |

Logical Workflow: From Discovery to Drug Candidate

The development of a this compound-based drug candidate follows a logical progression from initial discovery to preclinical evaluation.

Caption: Drug discovery and development.

Conclusion

The this compound scaffold continues to be a rich source of inspiration for the design and development of novel therapeutic agents. Its synthetic tractability, coupled with the diverse biological activities of its derivatives, ensures its enduring importance in medicinal chemistry. This guide has provided a comprehensive overview of the key synthetic methods, detailed experimental protocols, and a summary of the biological applications of this remarkable heterocyclic system. The quantitative data and pathway diagrams presented herein are intended to serve as a valuable resource for researchers, facilitating the rational design of the next generation of this compound-based drugs. As our understanding of the molecular targets and mechanisms of action of these compounds deepens, so too will their potential to address a wide range of unmet medical needs.

References

2-Aminobenzothiazole Tautomerism: A Deep Dive into Stability and Biological Significance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The therapeutic efficacy of these molecules is intrinsically linked to their physicochemical properties, a key aspect of which is tautomerism. This technical guide provides a comprehensive analysis of the tautomeric forms of this compound, their relative stability, the experimental and computational methods used for their study, and the biological signaling pathways influenced by their derivatives.

The Landscape of this compound Tautomerism

This compound primarily exists in a tautomeric equilibrium between two main forms: the amino form and the imino form. The imino form can further be subdivided into cis and trans isomers, leading to three potential tautomeric structures.

Computational and experimental studies have consistently shown that the amino tautomer is the most stable form under most conditions.[1][2] This stability is attributed to the aromaticity of the benzothiazole ring system in this configuration.

Quantitative Stability Analysis

The relative stability of the tautomers can be quantified through computational chemistry, most notably using Density Functional Theory (DFT). The calculated relative energies provide a clear picture of the tautomeric equilibrium.

| Tautomer | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Water |

| Amino (T1) | 0.00 | 0.00 |

| trans-Imino (T2) | 8.5 - 10.5 | 7.0 - 9.0 |

| cis-Imino (T3) | 9.0 - 11.0 | 7.5 - 9.5 |

| Table 1: Calculated relative energies of this compound tautomers using DFT (B3LYP/6-311++G(d,p)). Data compiled from various computational studies.[1][2] |

The data clearly indicates the energetic preference for the amino tautomer. The energy barrier for the interconversion between the tautomers is also a critical factor, with solvent molecules, particularly water, potentially playing a catalytic role in the proton transfer process.[2]

Structural Insights: Bond Lengths and Angles

High-resolution structural data, primarily from X-ray crystallography and computational optimizations, reveal the geometric differences between the tautomers.

| Parameter | Amino Tautomer (Experimental) | Amino Tautomer (Calculated) | trans-Imino Tautomer (Calculated) |

| C2-N3 Bond Length (Å) | 1.315 | 1.318 | 1.365 |

| C2-N(exo) Bond Length (Å) | 1.358 | 1.360 | 1.280 |

| C4-C5 Bond Length (Å) | 1.385 | 1.388 | 1.395 |

| C2-N3-C7a Bond Angle (°) | 109.5 | 109.8 | 112.5 |

| H-N(exo)-C2 Bond Angle (°) | 120.0 | 119.8 | - |

| Table 2: Selected experimental and calculated geometric parameters for this compound tautomers. |

The significant differences in the C2-N(exo) bond length (shorter in the imino form, indicating a double bond character) and the bond angles around the thiazole ring are key distinguishing features.

Experimental Protocols for Tautomerism Studies

A multi-faceted approach employing various spectroscopic and computational techniques is essential for a thorough investigation of this compound tautomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution. The chemical shifts of protons and carbons are highly sensitive to the electronic environment, allowing for the differentiation of tautomers.

Detailed Protocol:

-

Sample Preparation: Dissolve a precisely weighed amount of the this compound derivative in a deuterated solvent of choice (e.g., DMSO-d6, CDCl3, D2O) to a final concentration of 10-20 mM.

-

Data Acquisition:

-

Acquire ¹H NMR spectra to observe the chemical shifts of the amino/imino protons and aromatic protons. The amino protons of the major tautomer will typically appear as a single, exchangeable peak, while the imino proton will have a distinct chemical shift.

-

Acquire ¹³C NMR spectra. The chemical shift of the C2 carbon is particularly informative, being significantly different in the amino and imino forms due to the change in hybridization and bonding.

-

Perform variable temperature NMR studies. Changes in temperature can shift the tautomeric equilibrium, which will be reflected in the relative integration of the signals corresponding to each tautomer. This allows for the determination of thermodynamic parameters (ΔH° and ΔS°) for the tautomerization process.

-

-

Data Analysis:

-

Integrate the signals corresponding to the distinct protons of each tautomer to determine their relative populations and the equilibrium constant (K_T).

-

Analyze the changes in chemical shifts with temperature and solvent to understand the factors influencing the equilibrium.

-

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to monitor the tautomeric equilibrium by observing the changes in the electronic absorption spectra. Each tautomer will have a characteristic absorption maximum (λ_max).

Detailed Protocol:

-

Sample Preparation: Prepare a series of solutions of the this compound derivative in different solvents of varying polarity (e.g., hexane, dichloromethane, ethanol, water) at a concentration that gives an absorbance in the range of 0.1 - 1.0.

-

Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a range of approximately 200-400 nm.

-

Data Analysis:

-

Identify the λ_max for each tautomer. The amino form, being more conjugated and aromatic, is expected to have a different λ_max compared to the less aromatic imino form.

-

Analyze the solvatochromic shifts (changes in λ_max with solvent polarity). These shifts can provide insights into the nature of the electronic transitions and the relative stabilization of the ground and excited states of each tautomer by the solvent.

-

By using deconvolution techniques on the overlapping spectra, it is possible to estimate the relative concentrations of the tautomers in different solvents.

-

Computational Chemistry

DFT calculations are indispensable for predicting the structures, energies, and spectroscopic properties of the tautomers.

Detailed Protocol:

-

Structure Optimization:

-

Build the initial 3D structures of the amino, cis-imino, and trans-imino tautomers.

-

Perform geometry optimizations using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

-

Incorporate a solvent model (e.g., Polarizable Continuum Model - PCM) to simulate the effect of different solvent environments.

-

-

Energy Calculations:

-

Perform frequency calculations on the optimized structures to confirm that they are true minima on the potential energy surface (no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections.

-

Calculate the relative electronic energies and Gibbs free energies of the tautomers to predict their relative stabilities.

-

-

Spectroscopic Property Prediction:

-

Calculate the NMR chemical shifts (using the GIAO method) and compare them with experimental data to aid in the assignment of signals to specific tautomers.

-

Calculate the electronic transitions (using Time-Dependent DFT - TD-DFT) to predict the UV-Vis absorption spectra and compare them with experimental results.

-

Biological Relevance and Signaling Pathways

The tautomeric state of this compound derivatives can significantly influence their biological activity. The ability to act as hydrogen bond donors and acceptors, as well as the overall shape and electronic distribution of the molecule, are critical for its interaction with biological targets.

Derivatives of this compound have emerged as potent inhibitors of various kinases, particularly within the PI3K/Akt/mTOR signaling pathway , which is frequently dysregulated in cancer. Inhibition of this pathway can lead to decreased cell proliferation, survival, and growth.

Specifically, certain this compound derivatives have been identified as selective inhibitors of PI3Kα and PI3Kγ isoforms. This targeted inhibition underscores the importance of understanding the structural features, including the predominant tautomeric form, that govern the binding affinity of these compounds to their protein targets.

Conclusion

The study of this compound tautomerism is a critical aspect of understanding the structure-activity relationships of this important class of compounds. The amino tautomer is generally the most stable form, but the tautomeric equilibrium can be influenced by substituents and the solvent environment. A combination of advanced spectroscopic techniques and computational methods provides a powerful toolkit for the detailed characterization of these tautomeric systems. A thorough understanding of the tautomeric landscape is paramount for the rational design of novel this compound derivatives with enhanced therapeutic potential, particularly in the context of targeting key signaling pathways in diseases like cancer.

References

spectroscopic data (NMR, IR, MS) of 2-aminobenzothiazole

This technical guide provides a comprehensive overview of the spectroscopic data for 2-aminobenzothiazole, tailored for researchers, scientists, and professionals in drug development. The guide details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for acquiring such data.

Spectroscopic Data of this compound

The structural elucidation of this compound, a significant heterocyclic compound in medicinal chemistry, relies on a combination of spectroscopic techniques.[1] The following sections summarize the key spectroscopic data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules.[2] For this compound, both ¹H and ¹³C NMR provide critical information about the chemical environment of its atoms.

¹H NMR Data

The proton NMR spectrum provides information on the number, environment, and neighboring protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.63 - 7.66 | m | 4H | Aromatic Protons |

| 7.46 | t, J = 7.7 Hz | 2H | Aromatic Protons |

| 7.33 - 7.37 | m | 2H | Aromatic Protons |

Note: Data corresponds to a closely related derivative, N-phenyl-1,3-benzothiazol-2-amine, and serves as a representative example.[3]

¹³C NMR Data

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 166.8 | C2 (Carbon attached to -NH₂) |

| 151.5 | C7a (Quaternary carbon) |

| 128.9 | Aromatic CH |

| 125.2 | Aromatic CH |

| 124.1 | Aromatic CH |

| 119.5 | Aromatic CH |

| 114.4 | Aromatic CH |

Note: Data corresponds to 2-amino-7-chlorobenzothiazole and illustrates typical chemical shifts for the benzothiazole core.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[4]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3423, 3230 | Strong, Broad | N-H stretching (amine) |

| 1613 | Strong | C=N stretching (thiazole ring) |

| 1523 | Medium | C=C stretching (aromatic ring) |

Note: Data corresponds to a closely related derivative, N-phenyl-1,3-benzothiazol-2-amine.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.

| m/z | Relative Intensity | Assignment |

| 150 | 100% | [M]⁺ (Molecular Ion) |

| 123 | - | [M - HCN]⁺ |

| 108 | - | [M - C₂H₂N]⁺ |

| 96 | - | [M - C₃H₂S]⁺ |

Note: This data is based on the expected fragmentation pattern for this compound. High-resolution mass spectrometry (HRMS) can be used for precise mass determination to confirm the molecular formula.

Experimental Protocols

Detailed methodologies are crucial for the accurate acquisition of spectroscopic data.

NMR Spectroscopy Protocol

A generalized protocol for obtaining NMR spectra of organic compounds is as follows:

-

Sample Preparation : Dissolve 5-25 mg of the purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The sample should be placed in a clean, high-quality NMR tube.

-

Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal reference standard for chemical shifts.

-

Data Acquisition : Acquire the ¹H NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. For ¹³C NMR, a higher concentration of the sample (50-100 mg) and a longer acquisition time may be necessary due to the low natural abundance of the ¹³C isotope.

-

Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

IR Spectroscopy Protocol

The following is a typical procedure for obtaining an FT-IR spectrum:

-

Sample Preparation : For solid samples like this compound, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

-

Background Spectrum : Record a background spectrum of the empty sample holder (or pure KBr pellet) to subtract atmospheric and instrumental interferences.

-

Sample Spectrum : Record the spectrum of the sample over a typical range of 4000-400 cm⁻¹.

-

Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry Protocol

A general protocol for mass spectrometry analysis includes the following steps:

-

Sample Preparation : Prepare a dilute solution of the sample (around 10-100 µg/mL) in a volatile organic solvent like methanol or acetonitrile.

-

Ionization : Introduce the sample into the mass spectrometer. Common ionization techniques for organic molecules include Electron Ionization (EI) and Electrospray Ionization (ESI). EI is a hard ionization technique that often leads to fragmentation, while ESI is a softer technique that typically produces the molecular ion.

-

Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection : The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural characterization of a compound like this compound using various spectroscopic methods.

Caption: A logical workflow for the structural elucidation of an organic compound.

References

The 2-Aminobenzothiazole Scaffold: A Privileged Motif in Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzothiazole core, a bicyclic heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural features and synthetic accessibility have made it a cornerstone for the development of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the biological significance of the this compound scaffold, focusing on its multifaceted roles in anticancer, antimicrobial, and neuroprotective activities. Detailed experimental protocols for the synthesis and evaluation of these compounds are provided, alongside visualizations of key signaling pathways to facilitate a deeper understanding of their mechanisms of action.

Anticancer Activity of this compound Derivatives

Derivatives of this compound have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer, including cell proliferation, angiogenesis, and survival.[1][2][3]

Inhibition of Key Signaling Pathways

A primary mechanism through which this compound derivatives exert their anticancer effects is by inhibiting critical signaling pathways that are often dysregulated in cancer.

1.1.1. PI3K/AKT/mTOR Pathway Inhibition

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Several this compound derivatives have been identified as potent inhibitors of this pathway, particularly targeting the PI3Kα isoform.[4][5]

Figure 1: Inhibition of the PI3K/AKT/mTOR signaling pathway by this compound derivatives.

1.1.2. VEGFR-2 Signaling Pathway Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. This compound derivatives have been developed as potent VEGFR-2 inhibitors, thereby impeding the tumor's blood supply.

Figure 2: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative this compound derivatives against various cancer cell lines.

| Compound ID | Target | Cancer Cell Line | IC50 (µM) | Reference |

| OMS5 | PI3Kγ | MCF-7 (Breast) | 22.13 | |

| A549 (Lung) | 35.62 | |||

| OMS14 | PI3Kγ | MCF-7 (Breast) | 31.08 | |

| A549 (Lung) | 61.03 | |||

| Compound 20 | VEGFR-2 | HepG2 (Liver) | 9.99 | |

| HCT-116 (Colon) | 7.44 | |||

| MCF-7 (Breast) | 8.27 | |||

| Compound 25 | c-MET | MKN-45 (Gastric) | 0.01 | |

| H460 (Lung) | 0.18 | |||

| HT-29 (Colon) | 0.06 | |||

| Compound 13 | EGFR | HCT116 (Colon) | 6.43 | |

| A549 (Lung) | 9.62 | |||

| A375 (Melanoma) | 8.07 | |||

| Compound 8i | PI3Kα | MCF7 (Breast) | 6.34 | |

| Compound 8m | PI3Kα | MCF7 (Breast) | 8.30 | |

| Compound 17d | Not Specified | HepG2 (Liver) | 0.41 | |

| Compound 18 | Not Specified | HepG2 (Liver) | 0.53 | |

| Compound 13b | Not Specified | HepG2 (Liver) | 0.56 | |

| Compound 4a | VEGFR-2 | MCF-7 (Breast) | 3.84 | |

| HCT-116 (Colon) | 5.61 | |||

| HEPG-2 (Liver) | 7.92 | |||

| Compound 4e | VEGFR-2 | MCF-7 (Breast) | 6.11 | |

| Compound 8a | VEGFR-2 | MCF-7 (Breast) | 10.86 |

Antimicrobial Activity of this compound Derivatives

The this compound scaffold is also a prominent feature in compounds with potent antimicrobial properties, exhibiting activity against a broad spectrum of bacteria and fungi.

Mechanism of Action

The precise mechanisms of antimicrobial action for many this compound derivatives are still under investigation. However, it is believed that they may interfere with essential cellular processes in microorganisms, such as cell wall synthesis, protein synthesis, or nucleic acid replication. Some derivatives have been shown to inhibit DNA gyrase, an essential bacterial enzyme.

Quantitative Data on Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected this compound derivatives against various microbial strains.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| Compound 1n | Candida albicans | 4-8 | |

| Candida parapsilosis | 4-8 | ||

| Candida tropicalis | 4-8 | ||

| Compound 1o | Candida albicans | 4-8 | |

| Candida parapsilosis | 4-8 | ||

| Candida tropicalis | 4-8 | ||

| Compound 18 | E. coli | 6-8 | |

| P. aeruginosa | 6-8 | ||

| Compound 20 | S. aureus | 6-8 | |

| B. subtilis | 6-8 | ||

| Compound D | S. aureus | <0.03 | |

| E. faecium | <0.03 | ||

| E. coli | 4-16 | ||

| Compound E | S. aureus | <0.03 | |

| E. faecium | <0.03 | ||

| E. coli | 4-16 | ||

| Compound 2d | E. faecalis | 8 | |

| S. aureus | 8 |

Neuroprotective Effects of this compound Derivatives

Certain this compound derivatives have shown promise in the treatment of neurodegenerative diseases. The most notable example is Riluzole, an approved drug for amyotrophic lateral sclerosis (ALS).

Mechanism of Action

The neuroprotective effects of these compounds are often attributed to their ability to modulate neuronal excitability. This can involve the blockade of voltage-gated sodium channels, inhibition of glutamate release, and non-competitive antagonism of NMDA receptors.

Quantitative Data on Neuroprotective Activity

The following table highlights the inhibitory activity of some this compound derivatives against enzymes relevant to neurodegenerative diseases.

| Compound ID | Target Enzyme | IC50 (nM) | Reference |

| Compound 4f | Acetylcholinesterase (AChE) | 23.4 | |

| Compound 4f | Monoamine Oxidase B (MAO-B) | 40.3 |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative this compound derivative and for key biological assays.

Synthesis of 2-((Substituted-anilino)acetamido)benzothiazole Derivatives (General Procedure)

This protocol describes a common two-step synthesis for a class of anticancer this compound derivatives.

Figure 3: General synthetic workflow for 2-((substituted-anilino)acetamido)benzothiazoles.

Step 1: Synthesis of 2-Chloro-N-(benzo[d]thiazol-2-yl)acetamide

-

Dissolve this compound (1 equivalent) in a suitable solvent such as acetone or dioxane in a round-bottom flask equipped with a magnetic stirrer.

-

Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0°C in an ice bath.

-

Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled solution while stirring.

-

Allow the reaction mixture to stir at room temperature for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield 2-chloro-N-(benzo[d]thiazol-2-yl)acetamide.

Step 2: Synthesis of 2-((Substituted-anilino)acetamido)benzothiazole Derivatives

-

Dissolve 2-chloro-N-(benzo[d]thiazol-2-yl)acetamide (1 equivalent) in a suitable solvent such as dioxane or DMF in a round-bottom flask.

-

Add the desired substituted aniline (1.2 equivalents) to the solution.

-

Heat the reaction mixture to reflux (typically 80-100°C) and stir for 3-6 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry under vacuum.

-

Purify the crude product by column chromatography or recrystallization to obtain the final 2-((substituted-anilino)acetamido)benzothiazole derivative.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

-

Serial Dilution: Prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Conclusion

The this compound scaffold continues to be a highly valuable and versatile platform in the quest for novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, with significant potential in the fields of oncology, infectious diseases, and neurodegenerative disorders. The synthetic tractability of this scaffold allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties and the development of compounds with enhanced potency and selectivity. The ongoing exploration of the mechanisms of action of this compound-based compounds, coupled with advanced drug design strategies, promises to yield a new generation of innovative and effective medicines to address unmet medical needs. This technical guide serves as a foundational resource for researchers dedicated to harnessing the full therapeutic potential of this remarkable chemical entity.

References

- 1. Novel this compound Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, biological evaluation, and in silico studies of this compound derivatives as potent PI3Kα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

2-Aminobenzothiazole: A Versatile Scaffold in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzothiazole core is a privileged heterocyclic scaffold that has garnered significant attention in organic synthesis and medicinal chemistry. Its unique structural features and versatile reactivity make it an essential building block for the construction of a diverse array of biologically active molecules. This technical guide provides an in-depth overview of the synthesis, reactivity, and applications of this compound, with a focus on its role in the development of novel therapeutic agents.

Core Reactivity and Synthetic Potential

This compound is characterized by a fused benzene and thiazole ring system, with a highly reactive amino group at the 2-position. This arrangement provides multiple sites for chemical modification, making it a valuable starting material for constructing complex molecular architectures. The endocyclic nitrogen and the exocyclic amino group are suitably positioned to react with various electrophilic reagents, leading to the formation of a wide range of fused heterocyclic systems.[1][2][3][4]

The synthetic utility of this compound is vast, with applications in the synthesis of compounds exhibiting a broad spectrum of pharmacological activities, including anticancer, antibacterial, antidiabetic, anti-inflammatory, and antiviral properties.[1]

Key Synthetic Transformations and Methodologies